molecular formula C10H9BrO B13974251 7-Bromo-4-methyleneisochroman

7-Bromo-4-methyleneisochroman

Cat. No.: B13974251
M. Wt: 225.08 g/mol
InChI Key: YLDPXYIDZVZCGY-UHFFFAOYSA-N
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Description

7-Bromo-4-methyleneisochromane is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.09 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and a methylene group at the 4th position on the isochromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyleneisochromane can be achieved through various synthetic routes. One common method involves the bromination of 4-methyleneisochromane using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of 7-Bromo-4-methyleneisochromane may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyleneisochromane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylene group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 7-substituted-4-methyleneisochromane derivatives.

    Oxidation: Formation of 4-methyleneisochromanone.

    Reduction: Formation of 7-hydro-4-methyleneisochromane.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyleneisochromane involves its interaction with specific molecular targets and pathways. The bromine atom and methylene group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    4-Methyleneisochromane: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromoisochromane: Lacks the methylene group, affecting its chemical properties and applications.

    7-Bromo-4-methylisochromane: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.

Uniqueness

7-Bromo-4-methyleneisochromane is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-4-methylidene-1H-isochromene

InChI

InChI=1S/C10H9BrO/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-4H,1,5-6H2

InChI Key

YLDPXYIDZVZCGY-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=C1C=CC(=C2)Br

Origin of Product

United States

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